molecular formula C7H13NO4 B2710673 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid CAS No. 756874-13-2

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid

Cat. No.: B2710673
CAS No.: 756874-13-2
M. Wt: 175.184
InChI Key: ITGQKWNOLNWCKZ-UHFFFAOYSA-N
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Description

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is a chemical compound with the molecular formula C7H13NO4 and a molecular weight of 175.18 g/mol It is characterized by the presence of a methoxycarbonyl group, a methyl group, and an amino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with methoxycarbonyl and methylamine reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include the use of catalysts, temperature control, and purification steps such as distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-[(Methoxycarbonyl)(methyl)amino]butanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The methoxycarbonyl group can participate in esterification reactions, while the amino group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

  • 4-[(Methoxycarbonyl)amino]butanoic acid
  • 4-[(Ethoxycarbonyl)(methyl)amino]butanoic acid
  • 4-[(Methoxycarbonyl)(ethyl)amino]butanoic acid

Comparison: 4-[(Methoxycarbonyl)(methyl)amino]butanoic acid is unique due to the presence of both methoxycarbonyl and methyl groups, which can influence its reactivity and interactions compared to similar compounds. For instance, the ethoxycarbonyl derivative may exhibit different solubility and reactivity profiles due to the longer alkyl chain .

Properties

IUPAC Name

4-[methoxycarbonyl(methyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-8(7(11)12-2)5-3-4-6(9)10/h3-5H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGQKWNOLNWCKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCC(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

756874-13-2
Record name 4-[(methoxycarbonyl)(methyl)amino]butanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-(Methylamino)butyric acid hydrochloride (5 g, 32.5 mmol), and potassium carbonate (18 g, 130 mmol) were suspended in water (50 ml) and dioxane (25 ml) then cooled to 0° C. Methyl chloroformate (13 ml, 168 mmol) was added over 1 minute, then the mixture was stirred and allowed to warm slowly to room temperature for 16 hours. Conc. HCl (20 ml) was added then the mixture was diluted with water and extracted with ethyl acetate. The organic layer was dried over magnesium sulfate, evaporated and dried in vacuo to give 4-[(methoxycarbonyl)(methyl)amino]butyric acid as a thick clear oil (9.7 g).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
25 mL
Type
solvent
Reaction Step Seven

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